molecular formula C14H11BrO3 B12997421 4-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde

4-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde

Cat. No.: B12997421
M. Wt: 307.14 g/mol
InChI Key: HNVYYEYFXFUEPE-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde is an organic compound with a complex structure that includes a benzyl ether, a bromine atom, and a hydroxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde typically involves the bromination of 4-(Benzyloxy)-2-hydroxybenzaldehyde. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or acetic acid. The reaction conditions often require careful control of temperature and reaction time to ensure selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing safety measures for handling bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst.

Major Products

    Oxidation: 4-(Benzyloxy)-5-bromo-2-hydroxybenzoic acid.

    Reduction: 4-(Benzyloxy)-5-bromo-2-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or cellular components, leading to various effects. For example, its antimicrobial activity could be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

4-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde can be compared with other similar compounds, such as:

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Lacks the bromine atom, which may affect its reactivity and biological activity.

    4-(Benzyloxy)-3-methoxybenzaldehyde:

    4-(Benzyloxy)phenol:

The presence of the bromine atom in this compound makes it unique, as it can participate in specific substitution reactions that are not possible with its non-brominated counterparts.

Properties

Molecular Formula

C14H11BrO3

Molecular Weight

307.14 g/mol

IUPAC Name

5-bromo-2-hydroxy-4-phenylmethoxybenzaldehyde

InChI

InChI=1S/C14H11BrO3/c15-12-6-11(8-16)13(17)7-14(12)18-9-10-4-2-1-3-5-10/h1-8,17H,9H2

InChI Key

HNVYYEYFXFUEPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)O)C=O)Br

Origin of Product

United States

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